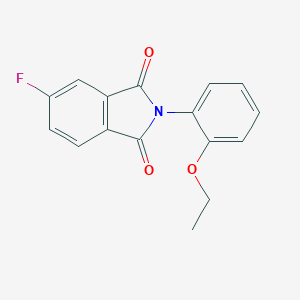
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The exact mechanism of action of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it has been reported to inhibit the replication of certain viruses such as HIV and HCV.
实验室实验的优点和局限性
One of the advantages of using 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various signaling pathways and biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, the compound could be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. Moreover, the compound could be tested for its efficacy in animal models of various diseases to assess its potential as a drug candidate. Finally, the compound could be used as a tool for studying various biological processes and signaling pathways in vitro and in vivo.
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of the compound and assess its potential as a drug candidate.
合成方法
The synthesis of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-ethoxybenzoyl chloride with 5-fluoroisoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
科学研究应用
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
属性
分子式 |
C16H12FNO3 |
|---|---|
分子量 |
285.27 g/mol |
IUPAC 名称 |
2-(2-ethoxyphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17)9-12(11)16(18)20/h3-9H,2H2,1H3 |
InChI 键 |
KBIWHBXSYQCOKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
规范 SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B258610.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)

![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)

![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
